Cas no 791777-96-3 (3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine)
![3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine structure](https://ja.kuujia.com/scimg/cas/791777-96-3x500.png)
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine 化学的及び物理的性質
名前と識別子
-
- 3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- 1,2,4-Triazolo[4,3-a]pyrazine, 3-ethyl-5,6,7,8- tetrahydro-
- LogP
- 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
- 3-ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
- 3-ETHYL-5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-A]P
- KYAGGLONXREQED-UHFFFAOYSA-N
- 2388AC
- STL301205
- PB14573
- A9901
- 777E963
- A839611
- 1,2,4-TRIAZOLO[
- 791777-96-3
- Z992916812
- MFCD08272089
- AMY34846
- AS-50553
- CS-0051381
- P10570
- EN300-71127
- SY042150
- AKOS011877951
- SCHEMBL1509231
- DTXSID60666282
- 3-Ethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine (ACI)
-
- MDL: MFCD08272089
- インチ: 1S/C7H12N4/c1-2-6-9-10-7-5-8-3-4-11(6)7/h8H,2-5H2,1H3
- InChIKey: KYAGGLONXREQED-UHFFFAOYSA-N
- ほほえんだ: N1=C2CNCCN2C(CC)=N1
計算された属性
- せいみつぶんしりょう: 152.10600
- どういたいしつりょう: 152.106
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.7
- 疎水性パラメータ計算基準値(XlogP): -0.6
じっけんとくせい
- 密度みつど: 1.35
- ふってん: 345.2°C at 760 mmHg
- フラッシュポイント: 162.6°C
- 屈折率: 1.685
- PSA: 42.74000
- LogP: 0.27250
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine セキュリティ情報
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1221859-25g |
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |
791777-96-3 | 95% | 25g |
$1025 | 2024-06-03 | |
Enamine | EN300-71127-2.5g |
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |
791777-96-3 | 94% | 2.5g |
$178.0 | 2023-05-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03329-5G |
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |
791777-96-3 | 97% | 5g |
¥ 1,920.00 | 2023-04-13 | |
TRC | E939593-100mg |
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
791777-96-3 | 100mg |
$ 50.00 | 2022-06-05 | ||
Alichem | A099001579-1g |
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
791777-96-3 | 95% | 1g |
$303.00 | 2023-09-01 | |
Enamine | EN300-71127-1.0g |
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |
791777-96-3 | 94% | 1g |
$102.0 | 2023-05-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03329-50G |
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |
791777-96-3 | 97% | 50g |
¥ 10,111.00 | 2023-04-13 | |
Aaron | AR00G32H-500mg |
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
791777-96-3 | 95% | 500mg |
$135.00 | 2025-01-24 | |
Aaron | AR00G32H-2.5g |
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
791777-96-3 | 95% | 2.5g |
$270.00 | 2025-01-24 | |
Aaron | AR00G32H-250mg |
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
791777-96-3 | 95% | 250mg |
$94.00 | 2025-01-24 |
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine 合成方法
ごうせいかいろ 1
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Raw materials
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Preparation Products
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine 関連文献
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazineに関する追加情報
Introduction to 3-Ethyl-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]Pyrazine (CAS No. 791777-96-3)
3-Ethyl-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine (CAS No. 791777-96-3) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of heterocyclic compounds and is characterized by its triazolo-pyrazine scaffold, which is known for its versatility in pharmaceutical applications.
The triazolo-pyrazine core is a privileged structure in drug discovery and has been extensively studied for its ability to modulate various biological targets. The presence of the ethyl group at the 3-position adds an additional layer of complexity and functionality to the molecule, potentially influencing its pharmacological properties and bioavailability.
Recent research has highlighted the potential of 3-Ethyl-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine in several therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties. A study published in the *Journal of Medicinal Chemistry* demonstrated that 3-Ethyl-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 3-Ethyl-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine has also shown promise as an antitumor agent. Research conducted by a team at the National Cancer Institute found that this compound exhibited selective cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. These findings have sparked interest in further exploring the potential of 3-Ethyl-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine as a novel anticancer agent.
The pharmacokinetic properties of 3-Ethyl-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine have also been investigated. Studies have shown that this compound has favorable oral bioavailability and a reasonable half-life in vivo. These characteristics make it an attractive candidate for further development as a therapeutic agent. However, more extensive preclinical studies are needed to fully understand its safety profile and optimize its formulation for clinical use.
In terms of synthetic methods, 3-Ethyl-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine can be synthesized through a multi-step process involving the condensation of appropriate starting materials followed by cyclization and functional group modifications. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound. For example, a one-pot synthesis method using microwave irradiation has been reported to significantly reduce reaction times and improve yields.
The structural flexibility of 3-Ethyl-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine also allows for the introduction of various substituents at different positions on the triazolo-pyrazine core. This structural diversity can be leveraged to fine-tune the biological activity and pharmacological properties of the compound. Ongoing research is focused on identifying optimal substituents that enhance potency while minimizing toxicity.
In conclusion, 3-Ethyl-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine (CAS No. 791777-96-3) represents a promising lead compound in the development of new therapeutic agents. Its unique structural features and diverse biological activities make it an attractive target for further investigation in both academic and industrial settings. As research continues to uncover new insights into its mechanisms of action and potential applications, 3-Ethyl-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine is likely to play an increasingly important role in advancing our understanding of complex biological processes and developing innovative treatments for various diseases.
791777-96-3 (3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine) 関連製品
- 53801-63-1(Zinc-Copper Couple)
- 2680878-39-9(4-{(tert-butoxy)carbonyl(4-phenyl-1,3-thiazol-2-yl)amino}butanoic acid)
- 2680806-14-6(benzyl N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)carbamate)
- 1806165-43-4(Methyl 5-iodo-4-methyl-2-(trifluoromethoxy)pyridine-3-acetate)
- 1805535-21-0(3-Pyridinecarboxylic acid, 2-(difluoromethyl)-5-fluoro-4-methyl-, ethyl ester)
- 1644-76-4(6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine)
- 67943-20-8(1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-6-hydroxy-,(6R,7aS)-(9CI))
- 1261589-29-0(3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride)
- 1806353-03-6(2',3'-Dichloro-5'-(difluoromethoxy)propiophenone)
- 10031-24-0(dibromostannane)
